BMS-986120 is a novel compound classified as a protease-activated receptor 4 antagonist. It is primarily being investigated for its potential as an antiplatelet agent, particularly in the context of cardiovascular diseases. This compound represents a first-in-class oral antagonist that has demonstrated promising antithrombotic activity with low bleeding risks in preclinical studies and early clinical trials .
BMS-986120 was developed by Bristol-Myers Squibb and belongs to the class of small molecule drugs targeting protease-activated receptors. Specifically, it antagonizes the protease-activated receptor 4, which plays a crucial role in platelet activation and aggregation. The compound's development is part of a broader effort to create more effective antiplatelet therapies that minimize the risk of bleeding compared to existing treatments .
The synthesis of BMS-986120 has been refined through several methodologies. An improved synthetic route has been established, allowing for the production of both BMS-986120 and its deuterated derivatives. The synthesis involves multiple steps, including the formation of key intermediates that are critical for achieving the desired pharmacological properties. The synthetic process leverages advanced organic chemistry techniques to enhance yield and purity .
Key steps in the synthesis may include:
BMS-986120 features a complex molecular structure characterized by a quinazoline core modified with various functional groups that confer its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 258.29 g/mol.
The structural analysis indicates:
BMS-986120 undergoes various chemical reactions during both its synthesis and metabolic processing. The compound primarily interacts with biological systems through reversible binding to the protease-activated receptor 4, inhibiting its activation by endogenous proteases.
In vitro studies have demonstrated:
The mechanism of action of BMS-986120 involves blocking the activation of protease-activated receptor 4 on platelets. By antagonizing this receptor, BMS-986120 prevents the downstream signaling pathways that lead to platelet activation and aggregation.
Research indicates:
BMS-986120 exhibits several notable physical and chemical properties:
Additional data regarding melting point, boiling point, and other physicochemical parameters are typically derived from experimental studies during drug development phases .
BMS-986120 is primarily being explored for its applications in treating cardiovascular diseases where platelet aggregation plays a critical role. Its potential uses include:
Ongoing research aims to further elucidate its therapeutic potential while assessing long-term safety profiles in diverse patient populations .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 35154-48-4
CAS No.: